4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
Description
Historical Context of Benzamide Research
Benzamide, the simplest aromatic amide derivative of benzoic acid (C₇H₇NO), was first isolated in the late 19th century and recognized for its role as a precursor in synthesizing bioactive molecules. Early 20th-century studies revealed its potential as an analgesic scaffold, leading to derivatives like salicylamide and ethenzamide, which were among the first benzamide-based drugs approved for clinical use. The 1960s marked a turning point with the discovery of metoclopramide, a benzamide derivative acting as a dopamine receptor antagonist, which validated benzamides as versatile templates for central nervous system (CNS) therapeutics.
Table 1: Historical Milestones in Benzamide Derivative Development
The structural plasticity of benzamide—enabling substitutions at the amide nitrogen and aromatic ring—has facilitated its adaptation across diverse therapeutic areas, including oncology, neurology, and immunology.
Significance of Thiophene-Substituted Benzamides in Medicinal Chemistry
Thiophene, a five-membered heterocycle with a sulfur atom, enhances benzamide derivatives' pharmacokinetic and pharmacodynamic properties. Its electron-rich π-system improves binding affinity to hydrophobic enzyme pockets, while its bioisosteric similarity to phenyl groups allows for optimized metabolic stability. In 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide, the thiophen-3-yl group likely contributes to:
- Enhanced Lipophilicity : Facilitating blood-brain barrier penetration for CNS targets.
- Conformational Rigidity : Stabilizing interactions with planar binding sites (e.g., kinase ATP pockets).
- Electron Donation : Modulating the electronic environment of the oxane ring and benzamide core.
Table 2: Thiophene-Substituted Benzamides and Their Activities
Thiophene’s prevalence in FDA-approved drugs (e.g., clopidogrel, ticagrelor) underscores its reliability in improving drug efficacy and safety profiles.
Overview of Oxane-Containing Benzamide Derivatives
Oxane (tetrahydropyran) rings introduce conformational flexibility and hydrogen-bonding capacity to benzamide derivatives. In this compound, the oxane moiety serves dual roles:
- Stereochemical Control : The chair conformation of the oxane ring positions the thiophene and benzamide groups for optimal target engagement.
- Solubility Modulation : Oxygen atoms in the oxane ring improve aqueous solubility compared to purely hydrocarbon spacers.
Table 3: Oxane-Containing Benzamide Derivatives
The oxane ring’s ability to act as a metabolic "soft spot" (via oxidative cleavage) further enhances the drug-likeness of such derivatives.
Research Evolution and Current Landscape
Recent advances in benzamide research emphasize hybrid molecules combining multiple pharmacophores. For this compound, key developments include:
- Synthetic Methodologies : One-pot amination and cyclization strategies to assemble the oxane-thiophene-benzamide framework.
- Target Identification : Computational docking studies suggesting affinity for tyrosine kinases (e.g., EGFR, VEGFR) due to the planar thiophene-oxane system.
- Structure-Activity Relationship (SAR) Insights :
- Phenoxy groups at the benzamide para position enhance π-π stacking with aromatic residues in kinase domains.
- Methylenic linkers between oxane and benzamide improve conformational adaptability.
Current Clinical Trials : While this compound remains preclinical, analogs like relugolix (thiophene-containing GnRH antagonist) highlight the translational potential of this structural class.
Properties
IUPAC Name |
4-phenoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-22(18-6-8-21(9-7-18)27-20-4-2-1-3-5-20)24-17-23(11-13-26-14-12-23)19-10-15-28-16-19/h1-10,15-16H,11-14,17H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZOVNUUFIEILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally includes the following steps:
Preparation of 4-phenoxybenzoic acid: This can be synthesized through the reaction of phenol with 4-bromobenzoic acid in the presence of a base.
Formation of the oxan-4-ylmethyl intermediate: This involves the reaction of thiophene-3-carbaldehyde with an appropriate oxane derivative.
Coupling reaction: The final step involves coupling the 4-phenoxybenzoic acid with the oxan-4-ylmethyl intermediate using a palladium catalyst under Suzuki–Miyaura conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide exhibit various biological activities, including:
- Antimicrobial properties : The sulfonamide derivatives are known for their antibacterial effects, which may extend to this compound due to its structural similarities.
- Anti-inflammatory effects : Compounds with thiophene rings often show promise in reducing inflammation, making them candidates for treating inflammatory diseases.
Applications in Medicinal Chemistry
- Drug Development : The compound's structure suggests potential as a lead compound in drug development, particularly in targeting bacterial infections or inflammatory conditions.
- Pharmacological Research : Ongoing studies focus on its mechanism of action, particularly regarding its interaction with bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and thiophenyl groups can participate in various binding interactions, while the benzamide core can provide stability and specificity.
Comparison with Similar Compounds
Table 1: Comparison of 4-Phenoxy-N-{[4-(Thiophen-3-yl)Oxan-4-yl]Methyl}Benzamide with Structural Analogues
Impact of Substituents on Pharmacological Properties
Heterocyclic Moieties
- Thiophene vs. In contrast, thiazole-containing analogs (e.g., EMAC2060) introduce a basic nitrogen, which may alter hydrogen-bonding interactions .
- Oxane vs. Piperazine/Diazepane : Replacing piperazine (in WW-III-55) or diazepane (in compound 9b) with an oxane ring removes nitrogen-based hydrogen-bonding sites but introduces an oxygen atom, which could improve metabolic stability by reducing susceptibility to oxidative metabolism .
Phenoxy Group vs. Halogenated/Aryl Substituents
The 4-phenoxy group in the target compound differs from halogenated (e.g., trifluoromethyl in compound 9b) or methoxy groups (e.g., EMAC2060).
Biological Activity
4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into the compound's synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 393.5 g/mol. The compound features a unique combination of a phenoxy group, a thiophenyl moiety, and a benzamide core, which contribute to its diverse interactions in biological systems .
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 4-phenoxybenzoic acid : This can be synthesized from phenol and 4-bromobenzoic acid.
- Formation of the oxan-4-ylmethyl intermediate : This step involves reacting thiophene-3-carbaldehyde with an appropriate oxane derivative.
- Final coupling reaction : The last step is the Suzuki-Miyaura coupling of the 4-phenoxybenzoic acid with the oxan-4-ylmethyl intermediate using a palladium catalyst .
Antimicrobial Activity
Recent studies have indicated that derivatives related to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown broad-spectrum antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL .
Enzyme Inhibition
The compound may also demonstrate enzyme inhibitory activities. For example, related compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical targets for treating various diseases . The inhibition constants (IC50 values) for these activities were notably low, indicating strong potential for therapeutic applications.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The phenoxy and thiophenyl groups can engage in various binding interactions, enhancing the compound's specificity and stability .
Comparative Analysis
In comparison to similar compounds, this compound stands out due to its unique structural features that confer specific chemical properties. For instance:
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| 4-Phe-N-{[4-(Thio)Oxan]}Benzamide | Structure | 393.5 g/mol | Antimicrobial, Enzyme Inhibition |
| Similar Compound A | Structure | 400 g/mol | Antimicrobial only |
| Similar Compound B | Structure | 385 g/mol | Enzyme Inhibition only |
Case Studies
Several case studies highlight the biological efficacy of compounds related to or derived from this compound:
- Antifungal Efficacy : A study demonstrated that derivatives exhibited MIC values comparable to established antifungal agents, suggesting their potential as therapeutic alternatives .
- Enzyme Inhibition : Research showed that specific derivatives could inhibit AChE effectively, making them candidates for treating neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
